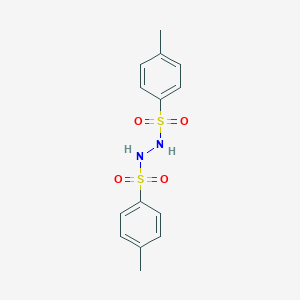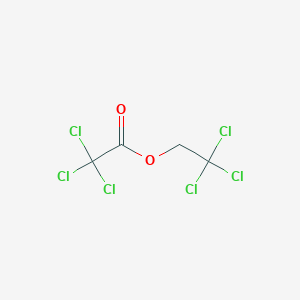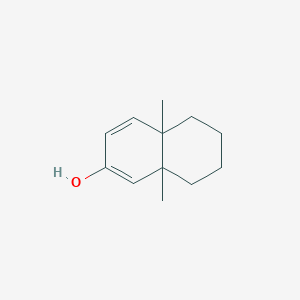
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, also known as muscone, is a natural organic compound that is commonly found in musk deer glands. It has a strong musky odor and has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to interact with a number of different receptors and enzymes, including the adenosine receptor, the NMDA receptor, and the acetylcholinesterase enzyme.
Biochemical And Physiological Effects
Muscone has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce oxidative stress, increase antioxidant activity, and modulate immune function. It has also been found to improve glucose metabolism and lipid metabolism.
Advantages And Limitations For Lab Experiments
Muscone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be difficult to work with due to its strong odor, which can interfere with other experiments and can be difficult to remove from lab equipment.
Future Directions
There are a number of potential future directions for research on 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol. One area of interest is its potential as a natural insecticide. Muscone has been found to be toxic to a number of different insect species, and further research could explore its potential as an alternative to synthetic insecticides. Another area of interest is its potential as a natural preservative in food products. Muscone has been found to have antimicrobial properties, and further research could explore its potential as a natural preservative in a variety of food products. Finally, research could explore the potential of 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol as a therapeutic agent for a variety of different diseases and conditions, including cancer, inflammation, and cognitive decline.
Synthesis Methods
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from other chemical compounds. Biotechnology involves the use of microorganisms or enzymes to produce 4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol from natural sources.
Scientific Research Applications
Muscone has been found to have a variety of potential therapeutic applications. It has been studied for its ability to inhibit tumor growth, reduce inflammation, and improve cognitive function. Muscone has also been found to have potential as an insecticide and as a natural preservative in food products.
properties
CAS RN |
13485-66-0 |
|---|---|
Product Name |
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H18O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h5,8-9,13H,3-4,6-7H2,1-2H3 |
InChI Key |
QRCWUTMLOGAGJQ-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1(C=C(C=C2)O)C |
Canonical SMILES |
CC12CCCCC1(C=C(C=C2)O)C |
synonyms |
4a,8a-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



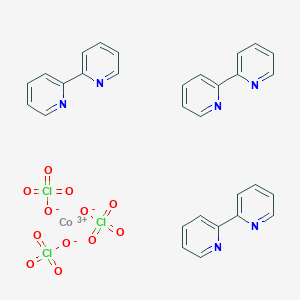

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
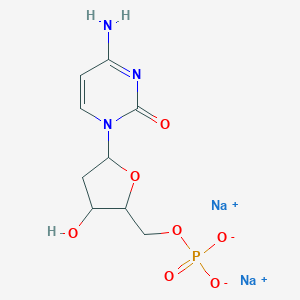
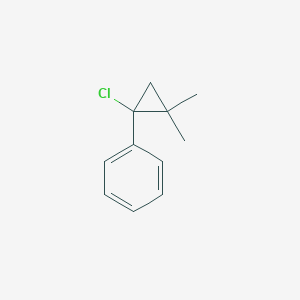
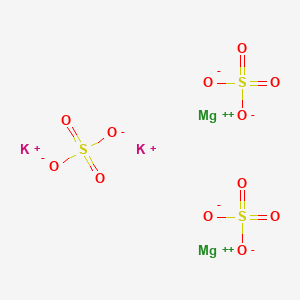
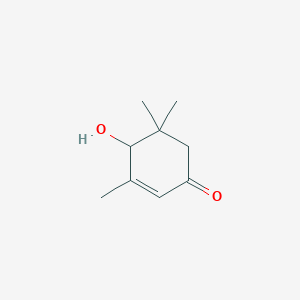
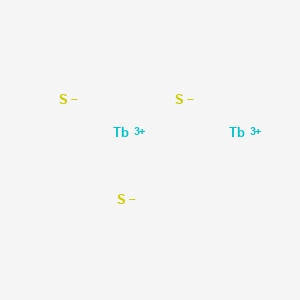
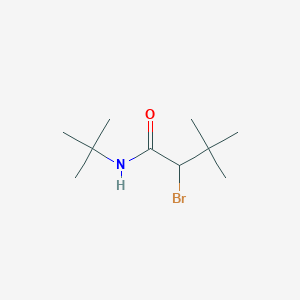

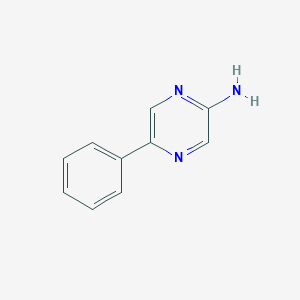
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
